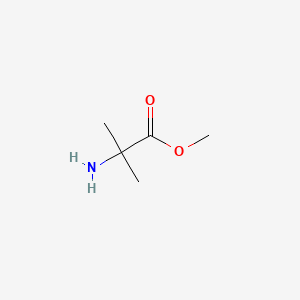

Methyl 2-amino-2-methylpropanoate

Description

Methyl 2-amino-2-methylpropanoate (CAS: 15028-41-8), commonly referred to as its hydrochloride salt, is a branched-chain amino acid ester with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is synthesized via the reaction of this compound with reagents such as chloroacetyl chloride or acryloyl chloride, yielding intermediates like methyl 2-(2-chloroacetamido)-2-methylpropanoate or methyl 2-(N-benzylacrylamido)-2-methylpropanoate, which are pivotal in pharmaceutical and organic synthesis . The compound exists as a white solid and is typically stored under inert conditions at 2–8°C to ensure stability . Its primary application lies in serving as a versatile building block for synthesizing peptidomimetics, agrochemicals, and specialty polymers .

Properties

IUPAC Name |

methyl 2-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZHEECHJWHZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-67-5 | |

| Record name | Methyl 2-amino-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 2-amino-2-methylpropanoate belongs to a family of α-amino esters and their derivatives. Key structural analogues include:

- tert-Butyl 2-amino-2-methylpropanoate hydrochloride (CAS: 84758-81-6): Features a tert-butyl ester group instead of methyl, increasing lipophilicity (MW: 195.69 g/mol) .

- Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS: 60421-20-7): Substitutes methyl with a benzyl group, introducing aromaticity (MW: 229.70 g/mol) .

- Methyl 2-bromo-2-methylpropionate (CAS: 23426-63-3): Replaces the amino group with bromine, enhancing electrophilicity (MW: 181.03 g/mol) .

- 2-Aminoisobutyric acid (CAS: 62-57-7): The parent carboxylic acid, lacking the ester group, with higher aqueous solubility (MW: 103.12 g/mol) .

Physical and Chemical Properties

- Solubility: The hydrochloride salt of this compound exhibits moderate water solubility due to ionic interactions, whereas tert-butyl and benzyl esters are more soluble in organic solvents . The parent acid, 2-aminoisobutyric acid, is highly water-soluble .

- Reactivity: The amino group enables nucleophilic acylation (e.g., with chloroacetyl chloride ), while bromo analogues participate in SN2 reactions . Benzyl esters undergo hydrogenolysis for deprotection in peptide synthesis .

- Thermal Stability : Methyl and benzyl esters decompose at elevated temperatures, necessitating storage at 2–8°C . Tert-butyl esters exhibit greater steric protection, enhancing thermal stability .

Comparative Data Table of Structural Analogues

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-methylpropanoate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via esterification or substitution reactions. A common method involves reacting 2-amino-2-methylpropanol with methyl halides or activated esters under acidic or basic conditions. For example, one route uses methyl chloroformate with 2-amino-2-methylpropanol in the presence of a base like triethylamine to drive the reaction to completion . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Purity is enhanced via crystallization or column chromatography. Monitoring via thin-layer chromatography (TLC) or in-situ FTIR can improve yield by identifying intermediate phases .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the ester group (δ ~3.6–3.8 ppm for methyl ester) and amino proton environments (δ ~1.3–1.5 ppm for methyl branching) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z 153.61 for the hydrochloride salt) .

- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

- IR spectroscopy : To identify ester C=O stretches (~1740 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from stereochemical variations, solvent effects, or impurities. Methodological approaches include:

- Comparative analysis : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with experimental data .

- Crystallographic validation : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction using programs like SHELXL or ORTEP .

- Purity assessment : Employ HPLC or GC-MS to rule out impurities affecting spectral peaks .

Q. What strategies are effective for studying the compound’s reactivity in complex biochemical pathways?

- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes to track metabolic transformations via NMR or mass spectrometry .

- Enzyme kinetics assays : Measure interactions with target enzymes (e.g., hydrolases) under varied pH and temperature conditions to map catalytic mechanisms .

- Molecular docking simulations : Use software like AutoDock to predict binding affinities with biological targets, validated by in vitro assays .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral auxiliaries : Use (R)- or (S)-configured catalysts to enforce stereochemical control during esterification .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Asymmetric catalysis : Utilize transition-metal complexes (e.g., Ru-BINAP) for enantioselective amination .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Impurity effects : Recrystallize the compound and re-measure.

- Polymorphism screening : Test crystallization in different solvents (e.g., ethanol vs. hexane) to identify stable polymorphs .

- DSC/TGA analysis : Use differential scanning calorimetry to detect phase transitions or decomposition .

Q. What methodologies reconcile conflicting bioactivity results across studies?

- Dose-response standardization : Ensure consistent molar concentrations and solvent systems (e.g., DMSO vs. saline) .

- Cell-line validation : Use multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

- Meta-analysis : Statistically aggregate data from independent studies to identify outliers or trends .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.